molecular formula C24H27FN4O5 B12366394 Vegfr-2-IN-43

Vegfr-2-IN-43

Cat. No.: B12366394
M. Wt: 470.5 g/mol
InChI Key: FIOSWOWHVJCAOU-MFFOVFIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vegfr-2-IN-43 is a compound that acts as an inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2). VEGFR-2 is a key receptor involved in angiogenesis, the process by which new blood vessels form from pre-existing vessels. This receptor plays a crucial role in various physiological and pathological processes, including tumor growth and metastasis. Inhibitors like this compound are of significant interest in cancer research and treatment due to their potential to block angiogenesis and thereby inhibit tumor growth.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vegfr-2-IN-43 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. One common synthetic route involves the use of phthalazine derivatives, which are joined to different spacers such as pyrazole, α,β-unsaturated ketonic fragment, pyrimidinone, and/or pyrimidinthione . The reaction conditions often include the use of specific solvents, catalysts, and temperature controls to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the synthesis process and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Vegfr-2-IN-43 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the specific transformation desired, but they often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the compound.

Scientific Research Applications

Vegfr-2-IN-43 has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study the inhibition of VEGFR-2 and its effects on angiogenesis.

    Biology: Researchers use this compound to investigate the role of VEGFR-2 in various biological processes, including cell proliferation, migration, and survival.

    Medicine: The compound is of significant interest in cancer research due to its potential to inhibit tumor growth by blocking angiogenesis.

    Industry: this compound is used in the development of new therapeutic agents and in drug screening assays to identify other potential VEGFR-2 inhibitors.

Mechanism of Action

Vegfr-2-IN-43 exerts its effects by binding to the VEGFR-2 receptor and inhibiting its activity. This inhibition prevents the receptor from undergoing dimerization and autophosphorylation, which are essential steps in the activation of the receptor’s signaling pathways . By blocking these processes, this compound effectively inhibits the downstream signaling cascades that promote angiogenesis, thereby reducing blood vessel formation and tumor growth.

Comparison with Similar Compounds

Similar Compounds

Several compounds are similar to Vegfr-2-IN-43 in their ability to inhibit VEGFR-2, including:

Uniqueness

This compound is unique in its specific chemical structure and the particular binding interactions it forms with the VEGFR-2 receptor. These unique interactions contribute to its potency and selectivity as a VEGFR-2 inhibitor, making it a valuable tool in both research and therapeutic applications.

Properties

Molecular Formula

C24H27FN4O5

Molecular Weight

470.5 g/mol

IUPAC Name

N-[(3R,4R)-4-ethoxy-1-(2-hydroxyacetyl)pyrrolidin-3-yl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide

InChI

InChI=1S/C24H27FN4O5/c1-4-34-20-10-29(21(31)11-30)9-19(20)28-24(33)22-12(2)18(26-13(22)3)8-16-15-7-14(25)5-6-17(15)27-23(16)32/h5-8,19-20,26,30H,4,9-11H2,1-3H3,(H,27,32)(H,28,33)/b16-8-/t19-,20-/m1/s1

InChI Key

FIOSWOWHVJCAOU-MFFOVFIPSA-N

Isomeric SMILES

CCO[C@@H]1CN(C[C@H]1NC(=O)C2=C(NC(=C2C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O)C)C(=O)CO

Canonical SMILES

CCOC1CN(CC1NC(=O)C2=C(NC(=C2C)C=C3C4=C(C=CC(=C4)F)NC3=O)C)C(=O)CO

Origin of Product

United States

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